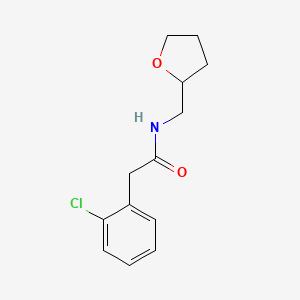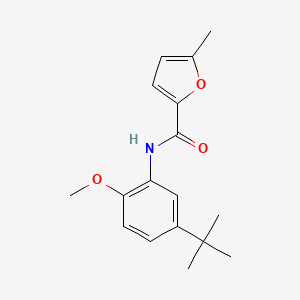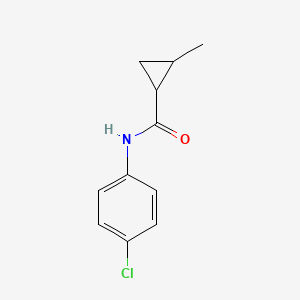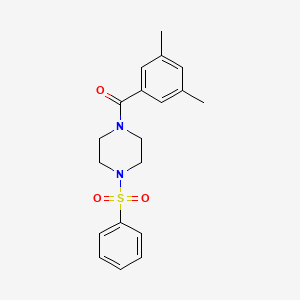
2-(2-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide
Descripción general
Descripción
2-(2-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide, commonly known as CTFA, is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
CTFA is believed to exert its pharmacological effects through the modulation of various molecular targets, including ion channels, enzymes, and receptors. It has been shown to interact with the GABA-A receptor, which plays a crucial role in the regulation of neuronal excitability and inhibition.
Biochemical and Physiological Effects
CTFA has been found to exhibit a range of biochemical and physiological effects, including the inhibition of prostaglandin synthesis, the reduction of oxidative stress, and the modulation of neurotransmitter release. It has also been shown to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CTFA is its versatility, as it can be easily synthesized and modified to suit specific research needs. However, its limited solubility in water and low bioavailability can pose challenges in terms of drug delivery and efficacy.
Direcciones Futuras
There are several potential future directions for CTFA research, including the development of new drugs for the treatment of inflammatory and neurological disorders, the exploration of its anticancer properties, and the investigation of its potential as a neuroprotective agent. Additionally, further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties.
Conclusion
In conclusion, CTFA is a synthetic compound that has shown promising potential in various scientific research applications. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a promising candidate for the development of new drugs, and its versatility and ease of synthesis make it a valuable tool for researchers in various fields. Further studies are needed to fully understand its mechanism of action and optimize its pharmacological properties for future applications.
Aplicaciones Científicas De Investigación
CTFA has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-12-6-2-1-4-10(12)8-13(16)15-9-11-5-3-7-17-11/h1-2,4,6,11H,3,5,7-9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLMGVIIXQKRBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(acetylamino)phenyl]-4-propoxybenzamide](/img/structure/B4430893.png)
![1-[2-(4-fluorophenoxy)propanoyl]piperidine](/img/structure/B4430909.png)
![N-{3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4430912.png)
![N-[1-(2,4-dimethylphenyl)ethyl]nicotinamide](/img/structure/B4430922.png)

![N-[4-(aminosulfonyl)benzyl]-2-(2-chlorophenyl)acetamide](/img/structure/B4430930.png)

![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4430950.png)
![N-[1-(4-propylphenyl)ethyl]isonicotinamide](/img/structure/B4430967.png)
![1-(2,6-difluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4430970.png)



